molecular formula C13H24Cl2N2O B13049677 (R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl

(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl

Cat. No.: B13049677
M. Wt: 295.2 g/mol
InChI Key: QZZREKZZJIWPML-CURYUGHLSA-N
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Description

“(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl” is a chiral diamine derivative featuring a propane-1,2-diamine backbone substituted with a 3-methoxyphenyl group at the third carbon and methyl groups at the N1 and N2 positions. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.

Properties

Molecular Formula

C13H24Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

(2R)-3-(3-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)8-11-6-5-7-13(9-11)16-4;;/h5-7,9,12,14H,8,10H2,1-4H3;2*1H/t12-;;/m1../s1

InChI Key

QZZREKZZJIWPML-CURYUGHLSA-N

Isomeric SMILES

CNC[C@@H](CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl

Canonical SMILES

CNCC(CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.

    Reaction Conditions: The key steps include reductive amination, where the aldehyde group of 3-methoxybenzaldehyde reacts with N,N-dimethylpropane-1,2-diamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the amine groups, potentially converting them into secondary or primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific biological activities.

Industry

Industrially, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally and functionally related diamines, thioesters, and pharmacologically active derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl (Target) Propane-1,2-diamine 3-Methoxyphenyl, N1/N2-methyl Hypothesized CNS/antimicrobial activity -
N1,N1,N2,N2-Tetramethyl-1,2-bis(phenylthio)ethene-1,2-diamine (4) Ethene-1,2-diamine Tetramethyl, bis(phenylthio) Fluorescent, photochromic applications
Ro 47-9396 [(R)-N2-(7-chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine] Propane-1,2-diamine 7-Chloroquinolinyl, N1-methyl Antimalarial activity
Ethonium (N1,N1,N2,N2-Tetramethylethane-1,2-diamine) Ethane-1,2-diamine Tetramethyl Antibacterial agent, synthesis optimized
S-Phenyl-3-(4-chlorophenyl)-3-(phenylthio)propanethioate (3) Thioester 4-Chlorophenyl, phenylthio Photochemical reactivity

Structural Analogues

  • Backbone Flexibility : The target compound’s propane-1,2-diamine backbone offers greater conformational flexibility compared to ethane-1,2-diamine (e.g., Ethonium) or rigid ethene-1,2-diamine derivatives (e.g., Compound 4). This flexibility may influence receptor binding in pharmacological contexts .
  • Substituent Effects: The 3-methoxyphenyl group distinguishes it from analogs like Ro 47-9396 (7-chloroquinolinyl) or Compound 4 (bis-phenylthio).

Pharmacological Activity

  • Antimicrobial Potential: Ethonium and Ro 47-9396 demonstrate that methylation of diamine termini correlates with enhanced antimicrobial or antiparasitic activity. The target compound’s N1/N2-methyl groups may similarly improve bioavailability .
  • Chirality : The (R)-enantiomer may exhibit distinct biological efficacy compared to racemic mixtures, as seen in Ro 47-9396 enantiomers, which show differential metabolic stability .

Research Findings and Gaps

  • Fluorescence Applications : While thioester derivatives (e.g., Compound 1–3) are studied for photochromism, the target compound’s aromatic methoxyphenyl group may confer fluorescence properties warranting further study .
  • Antimicrobial Screening: No direct data exist for the target compound, but structural parallels to Ethonium and Ro 47-9396 suggest prioritized in vitro testing against bacterial or protozoal models .

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